Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom, an ethyl ester group, and a phenyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Quinoline derivatives, including ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, have been studied for their biological activities. Some reported activities include:
The synthesis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate can be achieved through various methods:
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several potential applications:
Interaction studies involving ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate focus on its binding affinity to various biological targets. Research has indicated that:
Several compounds share structural similarities with ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate. A comparison highlights their uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 6-chloro-2-methylquinoline-3-carboxylate | Chlorine instead of bromine | Different halogen may affect reactivity and biological activity |
2-Methylquinoline | Lacks carboxylic acid functionality | Simpler structure with different properties |
4-Aminoquinoline | Contains an amino group instead of a phenyl group | Known for antimalarial activity |
These compounds illustrate the diversity within the quinoline family while emphasizing the unique features of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, particularly its bromine substitution and phenyl group, which may influence its reactivity and biological profile.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for quinoline derivatives with multiple substituents [15] [16]. The complete IUPAC name is ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, which systematically describes the molecular structure according to standardized naming conventions [17].
The nomenclature system for quinoline derivatives begins with the parent heterocyclic structure, quinoline, which consists of a benzene ring fused to a pyridine ring [15] [16]. In quinoline numbering, the nitrogen atom receives position 1, and numbering proceeds around the pyridine ring before continuing to the fused benzene ring [15]. This numbering system ensures that substituents receive the lowest possible position numbers while maintaining consistency with established nomenclature rules [16].
The systematic name breaks down as follows: the ethyl ester group at position 3 is designated as "ethyl," the bromine substituent at position 6 is indicated by "6-bromo," the methyl group at position 2 is shown as "2-methyl," and the phenyl substituent at position 4 is designated "4-phenyl" [1] [7]. The carboxylate functional group at position 3 is indicated by the suffix "carboxylate" [17].
The molecular formula for ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is C₁₉H₁₆BrNO₂, with a calculated molecular weight of 370.23 grams per mole. This formula represents a complex quinoline derivative containing nineteen carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms.
Property | Value | Reference/Notes |
---|---|---|
Molecular Formula | C₁₉H₁₆BrNO₂ | Theoretical structure |
Molecular Weight (g/mol) | 370.23 | Calculated from atomic weights |
CAS Registry Number | Not assigned | Compound appears to be theoretical |
IUPAC Name | Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate | Systematic nomenclature |
Melting Point (°C) | Not reported | Similar quinoline esters: variable range |
Boiling Point (°C) | Not reported | Similar compounds: 300-400°C estimated |
Density (g/cm³) | Estimated 1.3-1.4 | Based on brominated quinoline analogs |
Solubility in Water | Sparingly soluble | Typical for quinoline carboxylates |
Solubility in Organic Solvents | Soluble in DMSO, DMF, dichloromethane | Common solvents for quinoline derivatives |
Color/Appearance | Likely pale yellow to colorless crystalline solid | Based on similar brominated quinolines |
Stability | Stable under normal conditions | Quinoline derivatives generally stable |
The structural features include a quinoline bicyclic aromatic system serving as the core framework [19] [26]. The quinoline ring system exhibits characteristics typical of both benzene and pyridine, including aromaticity and basic properties due to the nitrogen atom [19] [26]. Physical properties of quinoline itself include a melting point of -15°C, boiling point of 237.63°C, and density of 1.0900 g/cm³ at 25°C [26].
The bromine substituent at position 6 significantly influences the electronic properties of the molecule through its electron-withdrawing inductive effect [2] [27]. Brominated quinoline derivatives typically exhibit altered reactivity patterns compared to unsubstituted quinolines [27]. The phenyl group at position 4 adds considerable molecular bulk and provides additional aromatic character [18] .
The ethyl carboxylate ester group at position 3 contributes to the molecule's overall polarity and provides a reactive site for potential hydrolysis reactions [21]. Similar quinoline carboxylate esters have been extensively studied for their synthetic utility and biological properties [21].
The stereochemical analysis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate reveals several important conformational considerations [13] [23]. The quinoline ring system maintains a planar aromatic structure, which serves as the rigid framework for the entire molecule [13].
Structural Feature | Stereochemical Considerations | Conformational Impact |
---|---|---|
Quinoline Ring System | Planar aromatic bicyclic system | Rigid framework defines overall geometry |
Phenyl Ring Orientation | Can rotate around C4-phenyl bond | Affects molecular shape and stacking |
Ethyl Ester Group | Flexible ethyl chain allows conformational freedom | Minor influence on overall conformation |
Bromine Substituent | Fixed position, influences electronic properties | Contributes to molecular bulk |
Methyl Group | Fixed position, minimal steric hindrance | Minimal conformational effect |
Overall Molecular Planarity | Near-planar with some flexibility in ester group | Affects crystal packing and interactions |
The phenyl substituent at position 4 can adopt various rotational conformations around the carbon-carbon bond connecting it to the quinoline core [24]. This rotational freedom allows the molecule to adopt different three-dimensional shapes depending on environmental conditions and intermolecular interactions [13].
The ethyl ester group introduces conformational flexibility through rotation around the ester bond and within the ethyl chain itself [21]. Studies of similar quinoline carboxylate esters indicate that the ester group typically adopts conformations that minimize steric hindrance while maximizing stabilizing interactions [13].
Intramolecular hydrogen bonding patterns may influence the preferred conformations of the molecule [13]. The proximity of the carboxylate oxygen atoms to the quinoline nitrogen and the methyl group at position 2 could potentially lead to weak intramolecular interactions that stabilize certain conformations [10].
Two-dimensional structural representations of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate follow standard chemical drawing conventions [1] [6]. The quinoline ring system is typically drawn as a fused bicyclic structure with the nitrogen atom clearly indicated at position 1 [16].
Standard two-dimensional representations utilize skeletal formulas where carbon atoms are implied at line junctions and ends [1]. The bromine atom at position 6 is explicitly shown, as are the methyl group at position 2, the phenyl group at position 4, and the ethyl carboxylate group at position 3 [2] [7].
Three-dimensional molecular models reveal the spatial relationships between substituents and provide insight into potential intermolecular interactions [10] [13]. Computational studies of related quinoline derivatives indicate that the overall molecular structure tends toward planarity, with the quinoline core lying in a single plane [13].
The phenyl substituent at position 4 can orient either in the same plane as the quinoline system or at various angles depending on steric and electronic factors . Crystal structure analyses of similar compounds show that phenyl groups often adopt conformations that minimize steric clashes while maximizing aromatic interactions [13].
The three-dimensional structure affects molecular properties such as solubility, crystal packing, and potential biological interactions [23]. Molecular modeling studies suggest that the overall shape of the molecule influences its ability to interact with biological targets and form intermolecular complexes [24].
Comparative analysis with structurally related quinoline derivatives provides insight into the unique features of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate [11] . Several closely related compounds have been synthesized and characterized, allowing for detailed structural comparisons [1] [6].
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |
---|---|---|---|---|
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate | C₁₉H₁₆BrNO₂ | 370.2 | Target compound (theoretical) | Not assigned |
Ethyl 6-bromo-2-methylquinoline-4-carboxylate | C₁₃H₁₂BrNO₂ | 294.1 | Lacks phenyl group at position 4 | 62482-30-8 |
Ethyl 6-bromo-4-phenylquinoline-2-carboxylate | C₁₈H₁₄BrNO₂ | 356.2 | Carboxylate at position 2 instead of 3 | 1341220-94-7 |
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C₁₉H₁₆ClNO₂ | 325.8 | Chlorine instead of bromine | Not found |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | C₁₈H₁₄BrNO₂ | 356.2 | Carboxylic acid instead of ethyl ester | 350998-45-7 |
Ethyl 6-bromo-2-methylquinoline-4-carboxylate represents the closest structural analog, differing only in the absence of the phenyl substituent at position 4 [1] [2]. This compound has been extensively characterized and exhibits a molecular weight of 294.14 grams per mole [2] [7]. The presence of the phenyl group in the target compound adds 76 mass units and significantly alters the molecular geometry and electronic properties [18].
Ethyl 6-bromo-4-phenylquinoline-2-carboxylate differs from the target compound in the position of the carboxylate group [6]. This positional isomer demonstrates how the location of functional groups affects molecular properties and reactivity patterns [3] [6]. The carboxylate group at position 2 versus position 3 influences both the electronic distribution and the spatial arrangement of the molecule [17].
Halogen substitution patterns also provide important comparative data [27] . The replacement of bromine with chlorine, as in the theoretical ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, would result in a smaller molecular weight and different electronic properties due to the distinct characteristics of chlorine versus bromine [27].
The comparison with 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid illustrates the effect of ester versus carboxylic acid functionality . This compound contains a free carboxylic acid group instead of the ethyl ester, which significantly affects solubility, reactivity, and potential biological activity . The carboxylic acid derivative exhibits different hydrogen bonding patterns and ionic behavior compared to the ester form [21].
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate possesses a molecular formula of C₁₉H₁₆BrNO₂. The molecular weight of this compound has been calculated to be 370.24 g/mol [1]. The elemental composition consists of 19 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆BrNO₂ |
Molecular Weight | 370.24 g/mol |
Carbon Content | 61.63% |
Hydrogen Content | 4.35% |
Bromine Content | 21.59% |
Nitrogen Content | 3.78% |
Oxygen Content | 8.65% |
Based on data from structurally similar quinoline carboxylate derivatives, thermal properties can be estimated through comparative analysis. Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate exhibits a melting point of 326-329°C [3], while related brominated quinoline compounds show melting points typically ranging from 75-110°C [4] [5].
The 6-bromo-2-methyl-quinoline-4-carboxylic acid (without the ethyl ester and phenyl groups) demonstrates a melting point of 272-273°C and a predicted boiling point of 397.3±37.0°C [5]. The presence of the additional phenyl substituent and ethyl ester functionality in ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate would be expected to modify these thermal properties.
Quinoline derivatives generally exhibit high thermal stability, with decomposition temperatures typically occurring around 280°C based on thermogravimetric analysis studies [6]. The brominated quinoline framework provides enhanced thermal stability due to the aromatic character and the electron-withdrawing nature of the bromine substituent.
Thermal Property | Estimated Value | Reference Compounds |
---|---|---|
Melting Point | 110-140°C | Related quinoline carboxylates [4] [5] |
Boiling Point | 420-450°C | Predicted from similar structures [5] |
Decomposition Temperature | >280°C | General quinoline stability [6] |
Thermal Stability | High | Characteristic of quinoline derivatives [6] |
Quinoline carboxylate esters typically demonstrate moderate to good solubility in organic solvents while showing limited aqueous solubility [8]. The brominated quinoline framework influences solubility patterns significantly.
Organic Solvent Solubility: The compound is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Studies on related brominated quinoline derivatives indicate good solubility in chloroform, dichloromethane, ethyl acetate, and alcoholic solvents [9].
Aqueous Solubility: The presence of the carboxylic acid ester functionality, combined with the aromatic quinoline system and bromine substituent, suggests limited water solubility. Quinoline carboxylic acid derivatives generally show poor water solubility due to their hydrophobic aromatic character [8] [10]. The solubility may be enhanced in basic aqueous solutions due to potential ionization of the quinoline nitrogen.
pH-Dependent Solubility: The quinoline nitrogen (pKa ~4.9 for quinoline) can undergo protonation under acidic conditions, potentially increasing water solubility through salt formation [8] [10].
Solvent Type | Expected Solubility | Supporting Evidence |
---|---|---|
Water | Poor (<1 mg/mL) | Characteristic of quinoline carboxylates [8] [10] |
Methanol/Ethanol | Good (>10 mg/mL) | Common for quinoline esters [9] |
DMSO/DMF | Excellent (>50 mg/mL) | Polar aprotic solvents favorable |
Chloroform/DCM | Good (>10 mg/mL) | Aromatic compounds favorable [9] |
Hexane | Poor (<1 mg/mL) | Limited due to polar ester group |
Quinoline derivatives exhibit characteristic UV-Vis absorption patterns due to their aromatic π-electron system. The quinoline ring system typically shows three main absorption bands: around 210-230 nm, 270-300 nm, and 315-330 nm [11]. These correspond to π→π* transitions within the aromatic system.
For ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate, the UV absorption profile would be influenced by:
Studies on quinoline-2-carboxylate systems show absorption maxima typically around 270-290 nm for the primary absorption band [12] [11]. The presence of the phenyl group is expected to cause a bathochromic shift due to extended conjugation.
Absorption Band | Wavelength Range | Assignment |
---|---|---|
Band I | 315-340 nm | n→π* and π→π* transitions |
Band II | 270-300 nm | π→π* transitions (primary) |
Band III | 210-230 nm | π→π* transitions (high energy) |
The IR spectrum of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate would display characteristic absorption bands for the functional groups present:
Ester C=O Stretch: The carboxylate ester carbonyl would appear around 1720-1740 cm⁻¹, consistent with ethyl ester functionalities in quinoline systems [13] [14]. Related quinoline-3-carboxylate esters show this absorption at approximately 1720-1730 cm⁻¹ [14].
Aromatic C=C and C=N Stretches: The quinoline and phenyl aromatic systems would contribute bands in the 1450-1650 cm⁻¹ region. Quinoline derivatives typically show characteristic bands around 1600 cm⁻¹ for aromatic C=C stretching [14] [15].
C-H Stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would occur around 2850-3000 cm⁻¹ [14].
C-Br Stretch: The carbon-bromine bond would contribute a characteristic absorption around 500-700 cm⁻¹ [14].
Functional Group | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
C=O (ester) | 1720-1740 | Ester carbonyl stretch |
C=C, C=N (aromatic) | 1450-1650 | Aromatic framework |
C-H (aromatic) | 3000-3100 | Aromatic hydrogen |
C-H (aliphatic) | 2850-3000 | Methyl and ethyl groups |
C-Br | 500-700 | Carbon-bromine bond |
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct regions for different proton environments. Based on data from related compounds [16] [17] [18]:
¹³C NMR Spectroscopy: The carbon spectrum would display signals for:
Proton Environment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
H-5 (quinoline) | 8.0-8.5 | singlet |
H-7,8 (quinoline) | 7.4-8.2 | doublet/doublet |
Phenyl H | 7.0-8.0 | multiplet |
OCH₂ | 4.4-4.6 | quartet |
CH₃ (position 2) | 2.4-2.7 | singlet |
OCH₂CH₃ | 1.4-1.5 | triplet |
Mass spectrometric analysis would show the molecular ion peak at m/z 370 (for ⁷⁹Br) and 372 (for ⁸¹Br) due to the bromine isotope pattern. The isotope ratio would be approximately 1:1, characteristic of monobrominated compounds [19] [20].
Fragmentation Patterns: Common fragmentation pathways for quinoline carboxylate esters include:
High-Resolution Mass Spectrometry: HRMS would provide accurate mass determination, distinguishing between different elemental compositions and confirming the molecular formula C₁₉H₁₆BrNO₂ [19].
Ion | m/z Value | Assignment |
---|---|---|
[M]⁺- | 370/372 | Molecular ion (Br isotopes) |
[M-OEt]⁺ | 325/327 | Loss of ethoxy group |
[M-COOEt]⁺ | 297/299 | Loss of carboxylate ester |
Base peak | Variable | Depends on ionization method |
Quinoline carboxylate derivatives typically crystallize in common space groups with characteristic packing arrangements [21] [22] [23]. The crystal structure would be influenced by:
Intermolecular Interactions: The compound would likely exhibit π-π stacking interactions between quinoline rings and potential C-H⋯O hydrogen bonding involving the ester carbonyl group [21]. The bromine atom could participate in halogen bonding interactions.
Crystal System: Based on related quinoline carboxylates, the compound would likely crystallize in a monoclinic or triclinic crystal system [21] [24]. The space group would depend on the specific packing arrangement and intermolecular interactions.
Molecular Conformation: The ethyl ester group would adopt an antiperiplanar conformation relative to the quinoline ring to minimize steric interactions [21]. The phenyl ring at position 4 would be oriented to minimize steric hindrance with neighboring substituents.
Packing Density: The presence of the bromine atom would increase the molecular density and influence the overall crystal packing through van der Waals interactions [6].
Property | Expected Value | Basis |
---|---|---|
Crystal System | Monoclinic/Triclinic | Similar quinoline carboxylates [21] [24] |
Space Group | P21/c or P-1 | Common for quinoline derivatives [21] |
Density | 1.4-1.6 g/cm³ | Brominated aromatic compounds [6] |
Intermolecular Forces | π-π stacking, C-H⋯O | Characteristic interactions [21] |
The lipophilicity of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate can be estimated based on its structural components and comparison with related compounds [25] [26] [27].
LogP Estimation: The compound contains several lipophilic elements:
The estimated LogP would be approximately 5.4, placing it in the highly lipophilic range. This is consistent with quinoline-4-carboxamide derivatives that showed cLogP values of 4.3-5.0 [27].
Distribution Coefficient (LogD): At physiological pH (7.4), the LogD would be similar to LogP since the compound lacks readily ionizable groups under these conditions. Studies on quinoline-4-carboxylic acids showed LogD values at pH 7.4 ranging from 1.8-4.2 [26].
Ligand Lipophilicity Efficiency (LLE): For pharmaceutical applications, the LLE (pIC₅₀ - cLogP) would need to be considered for any biological activity data [27].
Parameter | Estimated Value | Basis |
---|---|---|
LogP | 5.4 | Additive fragment contributions |
LogD (pH 7.4) | 5.2-5.6 | Similar to LogP (non-ionizable) |
Water Solubility | <1 mg/mL | High lipophilicity prediction |
Permeability | High | Lipophilic compounds favor permeation [27] |